molecular formula C7H16N2 B1336844 1-Ethyl-1,4-diazepane CAS No. 3619-73-6

1-Ethyl-1,4-diazepane

Cat. No. B1336844
CAS RN: 3619-73-6
M. Wt: 128.22 g/mol
InChI Key: CWFLFGDTTKLLGN-UHFFFAOYSA-N
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Description

1-Ethyl-1,4-diazepane is a chemical compound that belongs to the class of organic compounds known as diazepanes. Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms. Although the provided papers do not directly discuss 1-Ethyl-1,4-diazepane, they provide insights into the synthesis and characterization of related 1,4-diazepane derivatives, which can be informative for understanding the properties and synthesis of 1-Ethyl-1,4-diazepane.

Synthesis Analysis

The synthesis of 1,4-diazepane derivatives is typically achieved through condensation reactions followed by reduction. In the second paper, the authors describe the synthesis of six 1,4-diazepanes by condensing 2,2'-(1,3-propanediyldiimino)diphenols with glyoxal or 2,3-butanedione to yield bisbenzoxazolidines, which are then reduced using BH3–DMS to form the 1,4-diazepanes . This method provides a general approach to synthesizing 1,4-diazepane derivatives, which could potentially be adapted to synthesize 1-Ethyl-1,4-diazepane by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of 1,4-diazepane derivatives is characterized by a seven-membered ring that can adopt different conformations. According to the second paper, the crystal structure analysis of the synthesized 1,4-diazepanes revealed that they adopt a twisted chair conformation . This conformational preference is important as it can influence the chemical reactivity and physical properties of the compounds.

Chemical Reactions Analysis

While the provided papers do not detail specific chemical reactions involving 1-Ethyl-1,4-diazepane, the general reactivity of 1,4-diazepane derivatives can be inferred. The presence of nitrogen atoms in the ring structure makes these compounds potential ligands for metal coordination and could also participate in various organic reactions such as alkylation, acylation, and nucleophilic substitution, depending on the substituents present on the diazepane ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4-diazepane derivatives are influenced by their molecular structure. The twisted chair conformation of the seven-membered ring, as observed in the synthesized compounds , suggests that these compounds may have unique stereochemical properties. The presence of nitrogen atoms in the ring also implies that these compounds could exhibit basicity and form salts with acids. The exact physical properties such as melting point, boiling point, and solubility would depend on the specific substituents attached to the diazepane ring.

Scientific Research Applications

Microwave-Assisted Synthesis

  • 1,4-diazepane derivatives, including 1-ethyl-1,4-diazepane, can be efficiently synthesized using microwave irradiation. This method offers rapid synthesis in good yields, indicating its potential for large-scale production and various research applications (Wlodarczyk et al., 2007).

Efflux Pump Inhibition in Bacteria

  • Some derivatives of 1,4-diazepane have shown promise as efflux pump inhibitors (EPIs) in bacteria, particularly in Escherichia coli. They reduce the efflux of resistance-nodulation-cell division pumps, which can have implications in combatting antibiotic resistance (Casalone et al., 2020).

T-Type Calcium Channel Blockers

  • Certain 1,4-diazepane derivatives act as T-type calcium channel blockers. They exhibit selective inhibition, offering potential therapeutic applications in diseases related to these channels (Gu et al., 2010).

Organocatalysis in Chemical Transformations

  • Ethyl diazepane carboxylate, a related compound, has been used as a catalyst in organocatalytic reactions, like the oxy-Cope/Michael cascade reaction. This showcases the potential of 1,4-diazepane derivatives in facilitating complex organic transformations (Barrett et al., 2023).

Synthesis of Complex Molecular Structures

  • The Ugi multicomponent reaction followed by intramolecular nucleophilic substitution has been employed for the synthesis of 1,4-diazepane systems. This approach demonstrates the versatility of 1,4-diazepane derivatives in synthesizing complex and diverse molecular structures (Banfi et al., 2007).

Potential Inhibitors of LFA-1

  • 1,4-Diazepane-2-ones are studied as novel antagonists of LFA-1, a protein involved in immune responses. These compounds have shown high affinity in inhibiting the LFA-1/ICAM-1 interaction, suggesting their utility in immunological research (Wattanasin et al., 2003).

As Cannabinoid Receptor Agonists

  • Some 1,4-diazepane compounds have been identified as potent agonists of the Cannabinoid receptor 2, with significant selectivity and metabolic stability. This highlights their potential application in the study of cannabinoid receptors (Riether et al., 2011).

Synthesis of Novel Triazenes

  • 1,4-diazepane derivatives have been used in the synthesis of a new series of triazenes, demonstrating the chemical versatility and applicability of 1,4-diazepane in creating novel organic compounds (Moser & Vaughan, 2004).

Key Intermediate in Rho–Kinase Inhibitor Synthesis

  • 1,4-Diazepane derivatives serve as key intermediates in the synthesis of certain Rho–kinase inhibitors, indicating their importance in the development of therapeutic agents (Gomi et al., 2012).

Potential Use in Anesthesia

  • Ethyl 8-oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepin-3-carboxylate, a compound related to 1-ethyl-1,4-diazepane, shows potential as an ultra-short acting hypnotic, indicating possible applications in anesthesia and preanesthetic medication (El-Subbagh et al., 2008).

Safety And Hazards

1-Ethyl-1,4-diazepane is classified as an Eye Irritant 2 and Skin Irritant 2 . It has hazard statements H315 - H319 and precautionary statements P305 + P351 + P338 . It is recommended to be stored in a dark place, sealed in dry, at 2-8°C .

Future Directions

1,4-Diazepines, including 1-Ethyl-1,4-diazepane, have significant importance due to their biological activities like antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer . These derivatives with significant biological activities could be explored for potential use in the pharmaceutical industries .

properties

IUPAC Name

1-ethyl-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-2-9-6-3-4-8-5-7-9/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFLFGDTTKLLGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428821
Record name 1-ethyl-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-1,4-diazepane

CAS RN

3619-73-6
Record name 1-ethyl-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethyl-1,4-diazepane
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Synthesis routes and methods I

Procedure details

Lithium aluminum hydride (38.2 ml, 38.19 mmol) was added to 1-(1,4-diazepan-1-yl)ethanone (1.697 g, 11.93 mmol) in THF (59.7 ml) at 0° C. under nitrogen. The resulting solution was stirred at ambient temperature for 1 h and then at 60° C. for 1 h. The cooled reaction mixture was poured onto ice (500 mL), acidified with HCl (2M aqueous solution) and purified by ion exchange chromatography, using an SCX column. The desired product was eluted from the column using 7M NH3/MeOH and evaporated to dryness to afford 1-ethyl-1,4-diazepane (0.610 g, 40%) as a yellow liquid. This was used directly with no further purification.
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38.2 mL
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1.697 g
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59.7 mL
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Synthesis routes and methods II

Procedure details

Homopiperazine (100 g) is dissolved in ethanol (500 ml), and thereto is added dropwise gradually ethyl iodide (19.8 ml). The mixture is stirred at room temperature overnight, and the insoluble materials are removed by filtration. The filtrate is evaporated to remove the solvent. Purification is performed by distillation to give 1-ethylhomopiperazine (50 g) as colorless oil.
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100 g
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500 mL
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19.8 mL
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AE Pasqua, SY Sharp, NEA Chessum… - Journal of Medicinal …, 2023 - ACS Publications
CCT251236 1, a potent chemical probe, was previously developed from a cell-based phenotypic high-throughput screen (HTS) to discover inhibitors of transcription mediated by HSF1, …
Number of citations: 2 pubs.acs.org

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